molecular formula C12H10O4 B1670828 2,3-Dimethoxy-1,4-naphthoquinone CAS No. 6956-96-3

2,3-Dimethoxy-1,4-naphthoquinone

Cat. No. B1670828
CAS RN: 6956-96-3
M. Wt: 218.2 g/mol
InChI Key: ZEGDFCCYTFPECB-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-1,4-naphthoquinone (DMNQ) is a solid compound with the empirical formula C12H10O4 . It is a redox-cycling agent that induces intracellular superoxide anion formation and, depending on the concentration, can induce cell proliferation, apoptosis, or necrosis .


Synthesis Analysis

The reaction of 2,3-dimethoxy-1,4-naphthoquinone with ethoxide, n-propoxide, n-butoxide, and isopropoxide ion in the respective alcohols as solvents has been subjected to kinetic study. The reaction leads to 2,3-dialkoxy-1,4-naphthoquinones through 2-alkoxy-3-methoxy-1,4-naphthoquinones as intermediates .


Molecular Structure Analysis

The molecular weight of DMNQ is 218.21 . The SMILES string for DMNQ is COC1=C(OC)C(=O)c2ccccc2C1=O .


Chemical Reactions Analysis

The reaction of 2,3-dimethoxy-1,4-naphthoquinone with pyrrolidine has been the object of a kinetic study in a wide range of ethanol–water solvent systems, at several temperatures .


Physical And Chemical Properties Analysis

DMNQ is a solid compound that should be stored at a temperature of -20°C . It has the ability to produce H2O2 through redox cycling but fails to conjugate with glutathione (GSH) .

Scientific Research Applications

Synthesis and Natural Product Synthesis

2,3-Dimethoxy-1,4-naphthoquinone and its derivatives are fundamental in the synthesis of various natural products and complex molecules. A study by Takeya et al. (2004) developed a method for the direct synthesis of 2,2′-binaphthoquinones through oxidative dimerization, demonstrating its utility in synthesizing natural products like 3,3′-bijuglone, 3,3′-biplumbagin, and elliptinone. This illustrates the compound's role in facilitating the synthesis of biologically active compounds and its potential in natural product synthesis Takeya, Hirohisa, Ogata, Okamoto, & Kotani, 2004.

Antiproliferative Activities

Ríos et al. (2020) explored the synthesis of new 2-Acetyl-3-aminophenyl-1,4-naphthoquinones, demonstrating significant antiproliferative activities on breast and prostate cancer cells. These derivatives, structurally related to cytotoxic naphthoquinones, highlight the potential therapeutic applications of 2,3-Dimethoxy-1,4-naphthoquinone in developing novel anticancer agents Ríos, Valderrama, Cautin, Tapia, Salas, Guerrero-Castilla, Muccioli, Buc Calderon, & Benites, 2020.

Neuroinflammatory Diseases Treatment

Sun et al. (2016) found that derivatives of 2,3-Dimethoxy-1,4-naphthoquinone, specifically 2-cyclohexylamino-5,8-dimethoxy-1,4-naphthoquinone, significantly inhibited the production of pro-inflammatory cytokines in microglial cells. This suggests its potential as a therapeutic agent for treating neuroinflammatory diseases, showcasing the compound's relevance in medical research for neurological health Sun, Shen, Yong-Zhe, Jin, Han, Feng, Liu, Mei-hua, Luo, Kwon, Cui, & Cheng‐Hao, 2016.

Anticancer Agent Development

Li et al. (2017) synthesized 1,4-naphthoquinone derivatives and evaluated their antitumor activities, demonstrating that certain derivatives, particularly those with chlorine at the 2-position, showed significant antiproliferative activity. This research underscores the potential of 2,3-Dimethoxy-1,4-naphthoquinone derivatives in developing new anticancer agents, further emphasizing the compound's utility in pharmaceutical development Li, Wang, Zheng, Yang, Li, Hu, & He, 2017.

Energy Storage Solutions

Lee, Park, and Kwon (2020) utilized mixed derivatives of 1,4-naphthoquinone, including 2,3-Dimethoxy-1,4-naphthoquinone, in aqueous organic redox flow batteries. This innovative application demonstrates the compound's potential in enhancing the energy density and power output of redox flow batteries, indicating its significance in the field of sustainable energy storage Lee, Park, & Kwon, 2020.

Safety And Hazards

DMNQ is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

DMNQ has been used to study the role of reactive oxygen species (ROS) in cell toxicity, apoptosis, and necrosis . It has potential applications in the field of medicinal chemistry, particularly in the development of new drugs for treating cancer and multidrug-resistant bacteria .

properties

IUPAC Name

2,3-dimethoxynaphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H10O4/c1-15-11-9(13)7-5-3-4-6-8(7)10(14)12(11)16-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGDFCCYTFPECB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=O)C2=CC=CC=C2C1=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8040935
Record name 2,3-Dimethoxy-1,4-naphthoquinone
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Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethoxy-1,4-naphthoquinone

CAS RN

6956-96-3
Record name 2,3-Dimethoxy-1,4-naphthoquinone
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Record name 2,3-Dimethoxy-1,4-naphthoquinone
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Record name 6956-96-3
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Record name 2,3-Dimethoxy-1,4-naphthoquinone
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Record name DMNQ
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Record name 2,3-DIMETHOXY-1,4-NAPHTHOQUINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
793
Citations
P Vallayil, K Ramanujam, S Sankararaman - Electrochimica Acta, 2022 - Elsevier
Redox flow batteries (RFB) are the choice for grid-level large-scale energy storage applications. Especially, the non-aqueous variant of RFB is considered for its unique advantages …
Number of citations: 5 www.sciencedirect.com
Y Ishihara, S Ishii, Y Sakai, N Yamamura… - Journal of Applied …, 2011 - Wiley Online Library
Quinone toxicity is induced by two principal mechanisms: arylation/alkylation and a redox cycle. We have previously shown that increases in intracellular levels of superoxide anion and …
JD Parry, AV Pointon, U Lutz, F Teichert… - Chemical research in …, 2009 - ACS Publications
2,3-Dimethoxy-1,4-naphthoquinone (CAS-RN 6959-96-3) (DMNQ) and 2-methyl-1,4-naphthoquinone (CAS-RN 58-27-5) (MNQ:menadione) are effective one electron redox cycling …
Number of citations: 22 pubs.acs.org
M Shi, E Gozal, HA Choy, HJ Forman - Free Radical Biology and Medicine, 1993 - Elsevier
Quinones are intracellular H 2 O 2 generators that have been used extensively in models of oxidant injury; however, their toxicity is mediated partially through direct conjugation with …
Number of citations: 109 www.sciencedirect.com
V Arancibia, M Bodini - Polyhedron, 1993 - Elsevier
In dimethylsulphoxide the 2,3-dimethoxy-1,4-naphthoquinone (Q) is reduced in two successive one-electron steps, which are electrochemically reversible at low scan rates. At −0.72 V …
Number of citations: 1 www.sciencedirect.com
M Hirane, M Araki, Y Dong, K Honoki… - Biochemical and …, 2013 - Elsevier
Reactive oxygen species (ROS) are known to mediate a variety of biological responses, including cell motility. Recently, we indicated that lysophosphatidic acid (LPA) receptor-3 (LPA 3 …
Number of citations: 8 www.sciencedirect.com
YX Chen, TM Chan - Archives of biochemistry and biophysics, 1993 - Elsevier
Our previous study demonstrated an increase in tyrosine protein phosphorylation and phosphatidylinositol phosphorylation induced by oxidants, suggesting a proliferative potential for …
Number of citations: 29 www.sciencedirect.com
VM Flaten, JG Santos, JA Valderrama - Journal of the Chemical …, 1988 - pubs.rsc.org
The reaction of 2,3-dimethoxy-1,4-naphthoquinone with ethoxide, n-propoxide, n-butoxide, and isopropoxide ion in the respective alcohols as solvents has been subjected to kinetic …
Number of citations: 3 pubs.rsc.org
Y Brandy, N Brandy, E Akinboye, M Lewis, C Mouamba… - Molecules, 2013 - mdpi.com
Symmetrical and unsymmetrical 3-halo- or 3-methoxy- substituted 2-dibenzoylamino-1,4-naphthoquinone analogs were synthesized with an average yield of 45% via sodium hydride …
Number of citations: 22 www.mdpi.com
GD Buffinton, K Öllinger, A Brunmark… - Biochemical …, 1989 - portlandpress.com
DT-diaphorase catalysed the reduction of 1,4-naphthoquinones with hydroxy, methyl, methoxy and glutathionyl substituents at the expense of reducing equivalents from NADPH. The …
Number of citations: 217 portlandpress.com

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